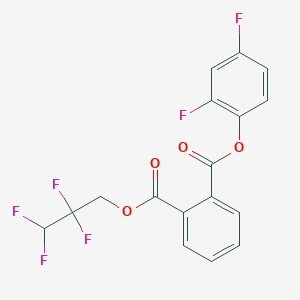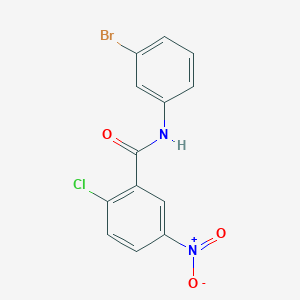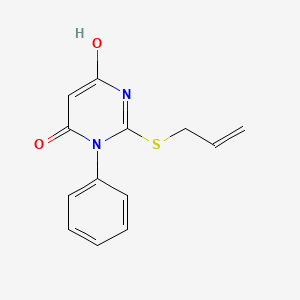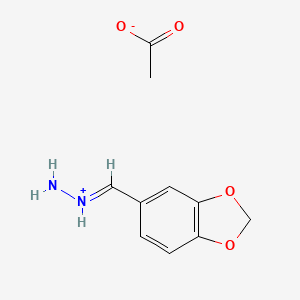![molecular formula C24H26N2O2 B5972734 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline, also known as DMQX, is a chemical compound that has been widely used in scientific research. This compound is a potent antagonist of the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has been extensively used in scientific research to study the role of the NMDA receptor in various neurological and psychiatric disorders. The NMDA receptor has been implicated in the pathophysiology of several disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. This compound has been shown to be a potent antagonist of the NMDA receptor, which makes it a valuable tool in studying the role of this receptor in these disorders. This compound has also been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory.
作用机制
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. The NMDA receptor requires both glutamate and glycine to activate the receptor and allow calcium ions to enter the cell. This compound competes with glycine for binding to the receptor, which prevents the receptor from being activated. This results in a decrease in calcium influx into the cell and a decrease in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to decrease glutamate-induced excitotoxicity, which is a process that can lead to cell death in various neurological disorders. This compound has also been shown to decrease the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in psychiatric disorders. This compound has also been shown to have anticonvulsant effects, which may be beneficial in treating epilepsy.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool in studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which may limit its use in some experiments.
未来方向
There are several future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline in scientific research. One direction is the development of novel this compound derivatives with improved potency and selectivity for the NMDA receptor. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. This compound may also be used in conjunction with other imaging techniques to study the role of the NMDA receptor in vivo. Finally, this compound may be used to study the role of the NMDA receptor in other physiological processes, such as pain perception and addiction.
Conclusion
In conclusion, this compound is a potent antagonist of the NMDA receptor that has been extensively used in scientific research. This compound has been shown to have potential therapeutic applications in various neurological and psychiatric disorders. This compound has several biochemical and physiological effects, including decreasing glutamate-induced excitotoxicity, decreasing the release of dopamine and serotonin, and having anticonvulsant effects. This compound has advantages and limitations for lab experiments, including its high potency and selectivity for the NMDA receptor and its potential toxicity. There are several future directions for the use of this compound in scientific research, including the development of novel derivatives, the use of this compound in combination with other drugs, and the study of the role of the NMDA receptor in other physiological processes.
合成方法
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline can be synthesized through a multistep process involving the reaction of 3,4-dimethylbenzaldehyde with 2-nitrobenzoyl chloride to form the intermediate 2-(3,4-dimethylphenyl)quinoline-4-carbaldehyde. The intermediate is then reacted with morpholine and triethylamine to form the final product, this compound.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-15-9-10-19(11-16(15)2)23-12-21(20-7-5-6-8-22(20)25-23)24(27)26-13-17(3)28-18(4)14-26/h5-12,17-18H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABFDAUCZZZFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)


![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)